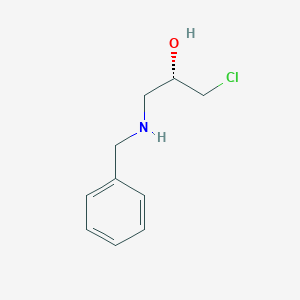

(S)-1-(benzylamino)-3-chloropropan-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-(benzylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPBVLLNKJHQAO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@@H](CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies and Strategic Pathways

Asymmetric Synthesis of (S)-1-(benzylamino)-3-chloropropan-2-ol

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. For this compound, the key is the controlled formation of the stereocenter at the second carbon atom of the propanol (B110389) backbone. This is achieved through several sophisticated chemical strategies.

One of the most direct and widely utilized methods for synthesizing chiral β-amino alcohols is the aminolysis, or nucleophilic ring-opening, of a chiral epoxide. rsc.org This approach leverages a readily available, enantiopure starting material to transfer its stereochemistry to the final product.

The reaction between (S)-epichlorohydrin and benzylamine (B48309) serves as a highly effective and convergent route to this compound. In this process, the nitrogen atom of the benzylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in (S)-epichlorohydrin. This reaction directly forms the carbon-nitrogen bond and establishes the desired amino alcohol functionality. The inherent chirality of the (S)-epichlorohydrin starting material dictates the stereochemistry of the resulting product, making it a robust method for producing the (S)-enantiomer.

The ring-opening of an epoxide by an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. jsynthchem.com In the case of (S)-epichlorohydrin, an unsymmetrical epoxide, the nucleophilic attack can theoretically occur at either the C1 or C2 carbon of the epoxide ring.

Under neutral or basic reaction conditions, the attack predominantly occurs at the less sterically hindered carbon atom (C1). This regioselectivity is governed by steric factors, where the benzylamine nucleophile preferentially approaches the more accessible carbon. The SN2 attack involves a backside approach, leading to an inversion of the stereochemical configuration at the site of attack. Since the attack is at C1, which is not the stereocenter, the original (S)-configuration at the C2 carbon is retained in the final product. This high degree of regioselectivity and stereochemical retention at the chiral center is fundamental to the success of this synthetic route.

The efficiency and outcome of the epoxide ring-opening reaction are highly dependent on the chosen reaction conditions. Factors such as solvent, temperature, and reaction time can significantly impact the yield of the desired product and help maintain its enantiomeric purity. While starting with enantiopure (S)-epichlorohydrin ensures a high theoretical enantiomeric excess (ee), harsh conditions could potentially lead to side reactions or racemization.

Studies on the aminolysis of epoxides have shown that alcoholic solvents like ethanol (B145695) can be effective. rsc.org The temperature is also a critical parameter; while higher temperatures can increase the reaction rate, they may also promote the formation of byproducts, such as dialkylation of the amine. rsc.org Therefore, optimizing the temperature is crucial for achieving a high yield of the desired mono-alkylated product. The use of water in the reaction medium has also been explored as a "green regulator," which can enhance reaction efficiency and selectivity by facilitating proton transfer. rsc.org

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| Ethanol | 100 | 2 | Moderate | Longer residence times required at this temperature. rsc.org |

| Ethanol | 120 | 0.33 | Good | Reaction proceeds efficiently with minimal side products observed. rsc.org |

| Water (as co-solvent/regulator) | 100 | 1 | High (>98% selectivity) | Water can suppress side reactions and reduce overall reaction time from several hours. rsc.org |

An alternative strategy in asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the hydroxyl or amino group. For instance, chiral oxazolidinones, popularized by David Evans, or pseudoephedrine can serve as effective auxiliaries. nih.gov These auxiliaries can control the stereochemistry of alkylation or aldol (B89426) reactions, which could be key steps in an alternative synthesis pathway. ingentaconnect.com This methodology offers high diastereoselectivity and produces an enantiomerically enriched product from which the auxiliary can be cleaved and recycled. acs.orgrsc.org

Catalytic enantioselective synthesis represents a highly efficient and atom-economical approach to producing chiral molecules. epfl.ch This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral β-amino alcohols, catalytic asymmetric ring-opening (CARO) of a prochiral or racemic epoxide is a prominent strategy.

Various catalytic systems have been developed for the enantioselective aminolysis of epoxides, including those based on chiral metal complexes (e.g., with Y, Zr, Ir) or organocatalysts. rroij.comtandfonline.com In a typical scenario, the chiral catalyst would coordinate to the epoxide, activating it towards nucleophilic attack by the amine. The chiral environment created by the catalyst's ligands ensures that the amine attacks preferentially from one face, leading to the formation of one enantiomer over the other. For example, a chiral catalyst could be used to open racemic epichlorohydrin (B41342) with benzylamine, selectively yielding the (S)-product through kinetic resolution. semanticscholar.org The development of such catalytic methods is a significant area of research, aiming to provide versatile and efficient routes to valuable chiral building blocks. nih.govuni-pannon.hu

Catalytic Strategies for Enantioselective Formation

Role of Specific Catalysts (e.g., Ca(OTf)₂, Copper(I) Iodide) in Related Transformations

The synthesis of β-amino alcohols frequently relies on the ring-opening of epoxides by amines, a transformation that can be significantly enhanced by specific catalysts.

Calcium-Based Catalysts: Calcium trifluoromethanesulfonate (B1224126) (Ca(OTf)₂) has been identified as a highly efficient, mild, and accessible catalyst for the aminolysis of epoxides. organic-chemistry.org This method allows for the synthesis of various β-amino alcohols with high regio- and stereoselectivity under gentle, room temperature conditions. organic-chemistry.org The process is effective for a wide array of epoxides and amines, including aliphatic amines like benzylamine. organic-chemistry.org A related compound, Calcium trifluoroacetate (B77799) (Ca(CF₃CO₂)₂), also efficiently catalyzes the selective ring-opening of epoxides by both aromatic and aliphatic amines, often under solvent-free conditions, leading to excellent yields and high regioselectivity. chem-soc.siresearchgate.net The catalyst functions by activating the epoxide group, making it more susceptible to nucleophilic attack by the amine. chem-soc.si

Copper(I) Iodide (CuI): Copper(I) iodide is a versatile and crucial catalyst in organic synthesis, known for its efficiency in forming carbon-nitrogen (C-N) bonds. researchgate.netslideshare.net While not always used directly for epoxide ring-opening, its role in coupling reactions is fundamental to creating amine-containing structures. CuI-based systems are employed in the stereodivergent synthesis of amino alcohols, providing access to all possible stereoisomers with high levels of control. nih.gov It is effective in mild methods for the amination of aryl iodides and can be used in protocols that are relatively insensitive to moisture and air. researchgate.net The versatility of CuI extends to its use in synthesizing various heterocyclic molecules through C-N bond formation, often accelerated by microwave assistance. nih.gov

Evaluation of Catalyst Systems for Regioselectivity and Stereocontrol

Achieving precise control over the regioselectivity (where the nucleophile attacks) and stereochemistry (the 3D arrangement of atoms) is paramount in synthesizing chiral molecules like this compound. The primary mechanism in the aminolysis of substituted epoxides is an Sₙ2 reaction, which dictates the stereochemical outcome. beilstein-journals.org

Lewis acid catalysts, such as Yttrium(III) chloride (YCl₃), activate the epoxide ring by coordinating to the oxygen atom. mdpi.com This activation makes the epoxide more electrophilic and susceptible to attack by an amine. The nucleophilic attack typically occurs at the less sterically hindered carbon atom, leading to a specific regioisomer. mdpi.com

Tungsten-based catalysts, particularly in combination with bishydroxamic acid ligands, have demonstrated remarkable performance in the asymmetric aminolysis of 2,3-epoxy alcohols. nih.gov These systems can achieve complete regioselectivity, favoring the formation of C-3 ring-opened products, and deliver high enantioselectivities (up to 95% ee). nih.govnih.gov This approach is valuable for the kinetic resolution of racemic epoxides, providing a pathway to virtually enantiopure amino diols. nih.govnih.gov

Copper-catalyzed systems have also been developed for the stereodivergent synthesis of amino alcohols from enals and enones. nih.gov Through sequential hydrosilylation and hydroamination, these catalysts can construct products with two or three contiguous stereocenters with exceptional control over the product's stereochemistry. nih.gov

The table below summarizes the performance of various catalytic systems in related epoxide ring-opening reactions.

| Catalyst System | Substrate Type | Key Outcome | Reference |

| Ca(OTf)₂ | Various epoxides & amines | High regio- and stereoselectivity at room temp. | organic-chemistry.org |

| YCl₃ | Epoxides & amines | High regioselectivity (attack at less hindered site) | mdpi.com |

| W-bishydroxamic acid | 2,3-epoxy alcohols & amines | Complete C-3 regioselectivity, high enantioselectivity (up to 95% ee) | nih.gov |

| Co/Ni with Vitamin B₁₂ | Aromatic & aliphatic epoxides | High regioselectivity (attack at less hindered site) | chemrxiv.org |

Exploration of Alternative Synthetic Routes to Aminochloropropanol Frameworks

Beyond the direct, catalyzed aminolysis of epichlorohydrin, alternative strategies exist for constructing the aminopropanol (B1366323) backbone.

Approaches to 3-Arylamino-1-chloropropan-2-ols

A series of 3-arylamino-1-chloropropan-2-ols, which are structurally analogous to the target compound, have been synthesized for biological evaluation. nih.gov The synthesis involves the reaction of various substituted anilines (arylamines) with an epoxide, likely epichlorohydrin, to yield the corresponding chlorohydrin amino alcohol. This approach demonstrates the versatility of the epoxide ring-opening strategy for generating a library of related compounds by simply varying the amine nucleophile. nih.gov

Derivatization from Precursor Amino-Chloropropanols

The synthesis can also proceed via the derivatization of precursor molecules. A patented method for preparing (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride utilizes a "one-pot" approach where S-epichlorohydrin first reacts with benzylamine to form the intermediate, this compound. google.com This intermediate is then deprotected (debenzylated) under acidic conditions to yield the final primary amine salt without needing to be isolated. google.com This highlights that the target compound is a stable, isolable intermediate in a multi-step synthesis.

Another advanced strategy employs (S)-glycidyl phthalimide (B116566) as a versatile chiral building block. nih.gov This precursor can undergo ring-opening with a suitable nucleophile, followed by further chemical transformations. This method is particularly useful in chemoenzymatic routes designed to produce a range of non-racemic β-blockers, showcasing how a common chiral intermediate can be derivatized to access a variety of final active pharmaceutical ingredients. nih.gov

Sustainable Synthesis and Green Chemistry Principles in Chiral Amino Alcohol Production

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact, improve safety, and lower costs. The synthesis of chiral amino alcohols is an area where these principles are being actively applied.

Advanced Reactor Technology: A significant advancement involves the use of an amine-functionalized graphene oxide (NGO) membrane nanoreactor for the synthesis of β-blockers. bioengineer.orgeuropeanpharmaceuticalreview.com This system facilitates ultrafast, continuous-flow synthesis at room temperature, achieving nearly 100% conversion and selectivity in seconds. bioengineer.orgeuropeanpharmaceuticalreview.com This approach dramatically reduces reaction times, eliminates the need for high temperatures, and minimizes waste compared to traditional batch methods. bioengineer.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to chiral compounds. Engineered amine dehydrogenases (AmDHs) and reductive aminases (RedAms) are used for the asymmetric reductive amination of ketones to produce chiral amines and amino alcohols. frontiersin.orgresearchgate.net These biocatalytic methods operate under mild aqueous conditions, use inexpensive ammonia (B1221849) as the amine source, and exhibit high stereoselectivity, eliminating the need for heavy metals or harsh reagents. frontiersin.org Similarly, alcohol dehydrogenases are employed in efficient biocatalytic systems for the asymmetric reduction of aromatic ketones to furnish chiral aromatic alcohols. nih.gov

The following table compares traditional methods with greener, more sustainable alternatives.

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvent | Often volatile organic compounds (VOCs) | Deep Eutectic Solvents (DES), water, or solvent-free |

| Catalyst | Stoichiometric reagents, heavy metals | Recyclable catalysts (e.g., Ca(OTf)₂), biocatalysts (enzymes) |

| Conditions | High temperatures, long reaction times | Room temperature, short reaction times (seconds in nanoreactors) |

| Process | Multi-step batch processes with purification | One-pot synthesis, continuous-flow processes |

| Waste | Significant by-product and solvent waste | Minimal waste, high atom economy |

In Depth Analysis of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Nucleophilic Substitutions and Ring-Opening Reactions

(S)-1-(benzylamino)-3-chloropropan-2-ol is primed for intramolecular reactions due to the proximity of nucleophilic nitrogen and oxygen atoms to an electrophilic carbon bearing a chlorine leaving group. The primary transformation is an intramolecular nucleophilic substitution, which can proceed through two plausible competing pathways to yield a substituted azetidine (B1206935), a valuable four-membered nitrogen-containing heterocycle. mdpi.comresearchgate.net

Pathway A: Direct Intramolecular Sɴ2 Cyclization In the presence of a base, the secondary amine can act as a nucleophile, directly attacking the primary carbon attached to the chlorine atom. This process is a classic intramolecular Sɴ2 (bimolecular nucleophilic substitution) reaction. The nitrogen's lone pair of electrons performs a backside attack on the C-Cl bond, displacing the chloride ion and forming the strained four-membered azetidine ring in a single concerted step. organic-chemistry.orgnih.gov

Pathway B: Epoxide Formation and Subsequent Intramolecular Ring-Opening Alternatively, under basic conditions, the more acidic hydroxyl group can be deprotonated to form an alkoxide. This alkoxide is also a potent intramolecular nucleophile. It can attack the adjacent carbon-bearing chlorine, leading to the formation of an intermediate epoxide, (S)-2-(benzylaminomethyl)oxirane, via an intramolecular Williamson ether synthesis. masterorganicchemistry.com This epoxide is then subject to a subsequent intramolecular nucleophilic attack by the tethered benzylamino group. This second step is an intramolecular aminolysis of the epoxide, where the nitrogen attacks one of the epoxide carbons, causing the ring to open and form the final azetidine product. nih.gov The preferred site of attack on the epoxide ring is typically the less sterically hindered carbon, which is characteristic of Sɴ2-type epoxide openings under neutral or basic conditions. researchgate.net

Stereochemical Progression and Inversion/Retention of Configuration during Transformations

The stereochemical outcome of the cyclization is dictated by the mechanism of the nucleophilic substitution steps. The starting material, this compound, possesses a single stereocenter at the C2 position.

In Pathway A , the direct Sɴ2 attack by the nitrogen atom occurs at the C3 carbon. The Sɴ2 mechanism necessitates a backside attack relative to the leaving group (chloride), which results in a complete inversion of the configuration at the C3 carbon. The original stereocenter at C2 is not directly involved in the bond-breaking or bond-forming events of this reaction, and thus its configuration is retained.

In Pathway B , the transformation involves two sequential Sɴ2 reactions, each causing an inversion of configuration.

Epoxide Formation: The first step is the attack of the C2 alkoxide on the C3 carbon. This proceeds with inversion of configuration at C3, forming the epoxide intermediate. masterorganicchemistry.com The configuration at C2 is retained during this step.

Epoxide Ring-Opening: The subsequent intramolecular attack by the nitrogen on the epoxide ring also occurs via an Sɴ2 mechanism. This attack will lead to a second inversion at the carbon being attacked. If the nitrogen attacks the C3 carbon of the epoxide, the original stereochemistry at C3 is restored (inversion of an inversion).

The stereochemical integrity of the C2 carbon remains unchanged throughout both potential pathways, as it is not a site of nucleophilic attack. The stereochemistry of epoxide preparation is a well-understood process where the relative positions of the substituents are maintained from the precursor. khanacademy.orgyoutube.com

Theoretical and Computational Investigations of Reaction Intermediates and Transition States

Computational chemistry provides powerful tools to investigate the feasibility of competing reaction pathways and to characterize the transient species involved, such as reaction intermediates and transition states.

Density Functional Theory (DFT) Studies on Reaction Energetics

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules and calculate their thermodynamic properties. For the reactions of this compound, DFT can be employed to map the potential energy surface for both the direct cyclization (Pathway A) and the epoxide-mediated route (Pathway B).

Table 1: Hypothetical DFT-Calculated Energy Parameters for Competing Cyclization Pathways Note: These values are illustrative and based on analogous systems reported in the literature. Actual values would require specific calculations for this molecule.

| Pathway | Step | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGᵣₓₙ) (kcal/mol) |

|---|---|---|---|

| Pathway A (Direct) | N → C-Cl Attack | 20.5 | -15.2 |

| Pathway B (Epoxide) | O → C-Cl Attack (Epoxide Formation) | 18.9 | -5.7 |

| N → Epoxide Attack (Ring Opening) | 15.3 | -9.5 |

In Silico Prediction of Regioselectivity in Epoxide Ring-Opening

Should the reaction proceed via Pathway B, an epoxide intermediate is formed. The subsequent ring-opening is an intramolecular aminolysis step. The epoxide has two electrophilic carbons (C2 and C3) that the nitrogen nucleophile could potentially attack. The regioselectivity of this step is crucial for determining the final product structure.

In silico methods can predict the regioselectivity by modeling the transition states for both possible ring-opening events (attack at C2 vs. attack at C3). The calculated activation energies for these two competing transition states reveal the preferred reaction path. Generally, in base-catalyzed or neutral conditions, nucleophilic attack on an epoxide occurs at the less sterically hindered carbon atom. beilstein-journals.orgrsc.org Computational models can quantify the steric and electronic factors that lead to this preference, confirming that the attack on the terminal C3 carbon is typically favored. Computational studies on similar systems have shown that Lewis acid catalysts can coordinate to the substrate and influence this regioselectivity. nih.gov

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies provide experimental insight into reaction rates and mechanisms. The rate of a reaction is determined by its slowest step, known as the rate-determining step (RDS). The RDS corresponds to the highest energy barrier in the reaction's energy profile. acs.org

For the cyclization of this compound, the identity of the RDS depends on the operative pathway:

Pathway A: In the direct Sɴ2 cyclization, there is only one step. Therefore, this step is inherently the rate-determining step. The reaction rate would be dependent on the concentration of the substrate and any base used to facilitate the reaction.

Pathway B: This pathway involves two steps: epoxide formation and subsequent ring opening. The RDS will be the step with the higher activation energy. Based on the hypothetical data in Table 1, the formation of the epoxide (ΔG‡ = 18.9 kcal/mol) would be slower than its ring-opening (ΔG‡ = 15.3 kcal/mol), making epoxide formation the rate-determining step.

Experimentally, the RDS can be investigated by monitoring the reaction progress over time, for instance, by using techniques like NMR or chromatography to measure the concentration of the reactant, any detectable intermediate (like the epoxide), and the product. If the epoxide intermediate is observed to accumulate before converting to the final product, it suggests that the second step (ring-opening) is the RDS. Conversely, if the intermediate is not observed, it implies that its formation is the slow step.

Advanced Derivatization and Functionalization Chemistry

Transformations at the Secondary Amine Moiety

The secondary amine in (S)-1-(benzylamino)-3-chloropropan-2-ol is a key site for derivatization, serving as a nucleophilic center for various bond-forming reactions.

The nitrogen atom of the secondary amine can readily participate in nucleophilic substitution and addition reactions.

Alkylation: The amine can be further alkylated using alkyl halides. This reaction typically proceeds under basic conditions to neutralize the ammonium (B1175870) salt formed, leading to the corresponding tertiary amine. The choice of alkylating agent allows for the introduction of a wide variety of substituents.

Acylation: Acylation of the secondary amine with reagents such as acyl chlorides or acid anhydrides provides the corresponding amides. For instance, reacting the parent compound, 1-amino-3-chloro-2-propanol, with acetic anhydride (B1165640) yields (±)-N-(2-Hydroxy-3-chloro)acetamide. epo.org This transformation is often used to protect the amine or to introduce specific functional groups that can alter the molecule's properties or serve as handles for further synthesis.

The proximity of the amine and hydroxyl groups, along with the reactive chloromethyl moiety, facilitates intramolecular cyclization reactions to form various heterocyclic structures.

Cyclic Dithiocarbamates: Derivatives of 1-amino-3-chloropropan-2-ol (B1208272) can react with carbon disulfide in the presence of a base like triethylamine (B128534) to efficiently produce six-membered cyclic dithiocarbamates. rsc.org Dithiocarbamates are significant structural motifs in numerous bioactive compounds and have applications in material science and pharmaceuticals. researchgate.net

Oxazolidinones: The 1-amino-2-hydroxypropyl backbone is a classic precursor for the synthesis of oxazolidinones, a class of compounds known for their antibacterial activity. researchgate.net The formation of the oxazolidinone ring can be achieved through several methods. One common approach involves the reaction of the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as bis-(trichloromethyl) carbonate, to form a carbamate (B1207046) that subsequently cyclizes. researchgate.net Another method involves reacting the amino alcohol with an isocyanate, which can lead to the formation of the oxazolidinone ring system. google.com These synthetic strategies are foundational in the preparation of pharmacologically important molecules. epo.orggoogle.com

| Reaction Type | Starting Material Derivative | Reagents | Product Heterocycle |

| Dithiocarbamate Formation | 1-Amino-3-chloropropan-2-ol derivative | Carbon Disulfide, Triethylamine | 6-membered Cyclic Dithiocarbamate |

| Oxazolidinone Synthesis | Chiral Amino Alcohol | Bis-(trichloromethyl) carbonate | 5-substituted-1,3-oxazolidin-2-one |

| Oxazolidinone Synthesis | (S)-secondary alcohol | Isocyanate | (S)-Oxazolidinone |

Modifications of the Secondary Hydroxyl Group

The secondary hydroxyl group is another key site for functionalization, offering a range of synthetic possibilities from simple protection to stereospecific transformations.

Acylation/Esterification: The hydroxyl group can be acylated to form esters using acylating agents. This reaction is often catalyzed by bases or acids and can be used to introduce new functional groups or as a protecting strategy. Lipases can also be employed for chemoselective O-acylation, which is particularly useful for complex molecules with multiple nucleophilic sites. nih.gov

Oxidation: Selective oxidation of the secondary alcohol can yield the corresponding ketone, N-benzyl-1-amino-3-chloropropan-2-one. Various modern oxidation reagents can achieve this transformation while preserving other functional groups. nih.gov

Etherification: Formation of ethers via reactions such as the Williamson ether synthesis is another common modification. This involves deprotonating the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activation facilitates subsequent nucleophilic substitution reactions at the C-2 position.

| Reaction Type | Reagents | Resulting Functional Group |

| Acylation | Acyl chloride, Acid anhydride | Ester |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone |

| Etherification | Base, Alkyl halide | Ether |

| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonate Ester (e.g., Tosylate) |

Halogen Atom Manipulations and Substitutions

The primary chloride in this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide array of functionalities.

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles in SN2-type reactions. For instance, reaction with sodium azide (B81097) yields (S)-1-(benzylamino)-3-azidopropan-2-ol, a useful intermediate for introducing nitrogen-containing groups or for use in "click chemistry". nih.gov Other nucleophiles like cyanide, thiols, and alkoxides can also be used to introduce further diversity. This reactivity makes the parent compound a versatile C3 synthon for various optically active molecules. researchgate.net

Intramolecular Cyclization (Epoxide Formation): Under basic conditions, the molecule can undergo intramolecular cyclization. The hydroxyl group is deprotonated to an alkoxide, which then acts as an internal nucleophile, displacing the chloride to form a chiral epoxide, (S)-2-((benzylamino)methyl)oxirane. This epoxide is a highly valuable and reactive intermediate for further synthetic transformations.

| Nucleophile | Reagent Example | Product of Substitution |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

| Alkoxide (Intramolecular) | Sodium Hydroxide (NaOH) | Epoxide Ring |

Synthesis of Polyfunctionalized Scaffolds and Complex Organic Architectures

The true synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. By carefully selecting reaction conditions, each site can be modified independently, allowing the molecule to serve as a central scaffold for building complex organic structures. mdpi.com

A synthetic strategy might involve, for example:

Substitution of the Chloride: The chloride is first displaced by a desired nucleophile, such as an azide.

Modification of the Amine: The secondary amine is then acylated to introduce an amide linkage, which could be part of a larger molecular fragment.

Derivatization of the Hydroxyl: Finally, the secondary hydroxyl group could be oxidized to a ketone or converted into an ether.

This sequential derivatization transforms a relatively simple chiral starting material into a complex, polyfunctionalized scaffold. Such scaffolds are instrumental in fields ranging from medicinal chemistry to materials science, where precise control over the three-dimensional arrangement of functional groups is critical. mdpi.com

Applications in Organic Synthesis and Chemical Sciences Non Biological Contexts

Utilization as a Crucial Chiral Intermediate in Target Molecule Synthesis

Chiral amino alcohols are recognized as essential structural motifs in numerous biologically active compounds and are pivotal precursors in asymmetric synthesis. nih.govnih.govfrontiersin.org The specific stereochemistry of (S)-1-(benzylamino)-3-chloropropan-2-ol makes it an important C-3 chiral synthon for constructing molecules where biological or chemical activity is dependent on a specific enantiomeric form.

This compound and its derivatives are key intermediates in the synthesis of Linezolid, a significant oxazolidinone antibiotic. The synthesis of Linezolid often involves the construction of a chiral oxazolidinone ring, for which a C-3 chiral building block is essential. Various synthetic routes utilize precursors derived from (S)-epichlorohydrin, such as (2S)-1-amino-3-chloropropan-2-ol, to establish the correct stereochemistry required for the final drug molecule. nih.gov

In some patented processes, a protected form of the amino alcohol, such as (S)-1-chloro-3-(benzylidenylamino)-propan-2-ol, reacts with a carbamate (B1207046) derivative to form the core structure of Linezolid. This highlights the compound's role in providing the necessary (S)-configuration at the C-5 position of the oxazolidinone ring, which is critical for its antibacterial activity. The benzylamino group serves as a precursor to the primary amine, which is later acylated to complete the Linezolid structure.

| Reaction Step | Reactants | Key Transformation | Role of Chiral Intermediate |

|---|---|---|---|

| Oxazolidinone Ring Formation | (S)-1-chloro-3-(benzylidenylamino)-propan-2-ol, (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic acid benzyl (B1604629) ester | Formation of the protected oxazolidinone ring via intramolecular cyclization. | Provides the essential C3 chiral backbone with the correct (S)-stereochemistry. |

| Deprotection & Acylation | Intermediate from previous step | Hydrolysis of the benzylidene group followed by acylation of the resulting amine. | The aminopropanol (B1366323) structure allows for the introduction of the final acetamide (B32628) group. |

The 1-amino-3-aryloxy-propan-2-ol scaffold is the cornerstone of a major class of cardiovascular drugs known as β-blockers. The pharmacological activity of these drugs is highly dependent on their stereochemistry, with the (S)-enantiomer typically being the more active form. Chiral C-3 building blocks like this compound are ideal starting materials for the asymmetric synthesis of these compounds.

The synthesis generally involves a nucleophilic substitution reaction where a substituted phenol (B47542) displaces the chloride ion from the aminopropanol derivative. The benzyl group on the amine can be retained or replaced depending on the target molecule. This approach has been used in the chemoenzymatic synthesis of β-blockers like (S)-bisoprolol, where a chiral chlorohydrin is reacted with an appropriate amine. westlake.edu.cn The versatility of the chloropropanol (B1252657) backbone allows for the creation of a wide array of β-blocker analogs by varying the phenoxy and amine substituents.

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a role in cell proliferation and are elevated in some human tumors. ambeed.com Consequently, inhibitors of these kinases are of significant interest in oncology research. Research has demonstrated that derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol can act as Src kinase inhibitors.

A multi-step synthesis strategy starting from epichlorohydrin (B41342) yields 3-(N-alkyl-N-phenylamino)-1-chloro-propan-2-ol derivatives, which are structurally analogous to this compound. These intermediates are then further reacted to produce a series of β-amino alcohols that are screened for their inhibitory activity against Src kinase. nih.gov Structure-activity relationship (SAR) studies from this research indicate specific structural requirements for potent inhibition, highlighting the importance of the aminopropanol scaffold. nih.gov

| Compound Feature | Observation | Impact on Src Kinase Inhibition |

|---|---|---|

| Bulky groups at position 1 | Incorporation of bulky substituents led to reduced inhibitory potency. | Negative |

| N-substitution | Groups larger than a methyl moiety on the nitrogen atom reduced potency. | Negative |

| Most Potent Compound | 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol exhibited the highest potency. | IC₅₀ = 66.1 µM |

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The 1,2-amino alcohol framework is a privileged structure in the field of asymmetric catalysis. nih.gov The proximal amino and hydroxyl groups can chelate to a metal center, forming a stable chiral environment that can direct the stereochemical outcome of a chemical reaction. This compound is an excellent precursor for the synthesis of such chiral ligands.

The secondary amine and alcohol can be further functionalized to create a variety of bidentate or tridentate ligands. For instance, the amine can be phosphinated to create P,N-ligands, which are highly effective in a range of transition metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. The development of novel chiral ligands is an active area of research, as they provide pathways to enantiomerically pure compounds that are crucial in the pharmaceutical and fine chemical industries. westlake.edu.cn

Development of Novel Monomers and Building Blocks for Polymer Science

The synthesis of optically active polymers possessing main-chain chirality is of significant scientific interest for applications ranging from enantiomer separation to advanced optical materials. kpi.uamdpi.com This requires the use of chiral monomers that can impart their stereochemistry to the macromolecule. mdpi.com this compound possesses multiple reactive functional groups—an amine, an alcohol, and a chloro group—making it a candidate for use as a functional chiral monomer.

It could potentially be incorporated into polymers through several mechanisms:

Condensation Polymerization: The amine and alcohol groups could react with difunctional monomers (e.g., diacids, diisocyanates) to form chiral polyamides, polyesters, or polyurethanes.

Pendant Group Modification: The compound could be attached to a pre-formed polymer backbone. For example, polymers with reactive side chains (like acid chlorides or epoxides) could be modified by reacting with the amine or alcohol of the chiral building block. This process, known as post-polymerization modification, is a powerful tool for creating functional polymers. nih.gov

The incorporation of such a chiral, functional unit could introduce unique properties to the resulting polymer, such as specific recognition capabilities or catalytic activity.

Contributions to Agrochemical and Specialty Chemical Synthesis

While the use of this compound is well-established in pharmaceutical synthesis, its specific application in the large-scale production of agrochemicals is not extensively documented in publicly available literature. The synthesis of modern agrochemicals often involves complex chiral molecules to enhance potency and selectivity, but the direct lineage from this specific building block is not clear. researchgate.net

In the broader context of specialty chemicals, this compound is a prime example of a versatile chiral building block. Specialty chemicals are defined by their function and performance, and this compound's utility in creating other high-value molecules (like pharmaceutical intermediates and chiral ligands) places it firmly in this category. Its value lies in its ability to serve as a starting point for complex, multi-step syntheses where stereochemical control is paramount.

Stereochemical Purity and Enantiomeric Control of S 1 Benzylamino 3 Chloropropan 2 Ol

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of chemical synthesis and molecular interaction, particularly in the context of bioactive compounds. For (S)-1-(benzylamino)-3-chloropropan-2-ol, a chiral building block, controlling and maintaining its specific stereoisomeric form is paramount. This section delves into the methods for achieving high enantiomeric purity, the techniques for separating stereoisomers, and the profound influence of the (S)-configuration on the molecule's conformation, reactivity, and interactions.

Catalytic Processes Involving S 1 Benzylamino 3 Chloropropan 2 Ol Derivatives

Chiral Catalysts Derived from (S)-1-(benzylamino)-3-chloropropan-2-ol Scaffolds

The molecular architecture of this compound is inherently suited for its role as a chiral precursor. The vicinal amino and alcohol functionalities provide a classic 1,2-amino alcohol motif, which is a privileged structural element in a multitude of successful chiral ligands and catalysts. The presence of the benzyl (B1604629) group on the nitrogen atom offers steric bulk, which can be crucial for inducing stereoselectivity, while the chlorine atom provides a reactive handle for further molecular elaboration and diversification.

Despite this potential, a thorough review of scientific databases and chemical literature reveals a significant gap in the documented synthesis of chiral catalysts directly from the this compound scaffold. While the analogous (S)-1-amino-3-chloro-2-propanol is a known precursor for various pharmaceuticals, its direct conversion into standalone chiral catalysts or ligands for asymmetric synthesis is not extensively reported. The synthetic pathways would likely involve the transformation of the chloromethyl group or derivatization of the amine and alcohol functions to create bidentate or tridentate ligands. For instance, reaction of the chloromethyl group with phosphines could yield aminophosphine (B1255530) ligands, or cyclization reactions could lead to chiral azetidine (B1206935) or morpholine (B109124) derivatives. However, specific examples of such catalysts originating from this compound remain to be documented in peer-reviewed literature.

Metal-Catalyzed Transformations Mediated by Derived Ligands

The efficacy of a chiral ligand is demonstrated by its performance in metal-catalyzed asymmetric transformations. Ligands derived from amino alcohols are particularly effective in a range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. It is conceivable that ligands synthesized from this compound could chelate to various transition metals such as rhodium, iridium, palladium, or copper, creating a chiral environment around the metallic center.

However, there is a notable absence of published research detailing the application of ligands specifically derived from this compound in metal-catalyzed reactions. To illustrate the potential, one can look at analogous systems. For example, chiral 1,2-amino alcohol-derived ligands are widely used in asymmetric transfer hydrogenation of ketones and imines, and in palladium-catalyzed asymmetric allylic alkylation. A hypothetical ligand derived from our title compound could be evaluated in such reactions. The performance of such a hypothetical catalytic system would be presented in a data table format, as shown below for illustrative purposes.

Hypothetical Performance of a Ligand Derived from this compound in Asymmetric Allylic Alkylation

| Entry | Metal Precursor | Ligand Loading (mol%) | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | [Pd(allyl)Cl]₂ | 1.0 | 1,3-diphenylallyl acetate | - | - |

| 2 | [Pd(allyl)Cl]₂ | 2.0 | 1,3-diphenylallyl acetate | - | - |

| 3 | [Pd(allyl)Cl]₂ | 1.0 | rac-cyclohexenyl acetate | - | - |

This table is for illustrative purposes only, as no experimental data has been found in the literature.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. Chiral amines and alcohols are prominent classes of organocatalysts. Derivatives of this compound could potentially be employed in various organocatalytic transformations. For instance, the secondary amine could be utilized in enamine or iminium ion catalysis for reactions such as asymmetric aldol (B89426) or Michael additions. The hydroxyl group could participate in hydrogen bonding interactions to activate substrates and control stereochemistry.

Again, a comprehensive search of the chemical literature does not yield specific examples of organocatalysts derived from this compound or their application in asymmetric synthesis. The potential exists for this scaffold to be modified into, for example, a chiral Brønsted acid or a bifunctional catalyst, but such research has not been published.

Enzyme-Mimetic Systems Utilizing Derived Structures

Enzyme-mimetic systems, or artificial enzymes, are synthetic molecules designed to replicate the function of natural enzymes. They often feature a binding site (host) and a catalytically active group. The chiral scaffold of this compound could be incorporated into larger supramolecular structures, such as cyclodextrins or calixarenes, to create enzyme mimics. The amino and hydroxyl groups could act as catalytic residues, while the chiral backbone would provide a stereoselective environment for substrate binding and transformation.

The development of enzyme-mimetic systems is a sophisticated area of research, and at present, there are no published studies that describe the use of this compound or its derivatives in the construction of such systems. The potential for this compound to act as a chiral component in a biomimetic catalyst remains a theoretical possibility awaiting experimental exploration.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Detailed Structural Characterization

Spectroscopic techniques provide fundamental information regarding the molecular structure, connectivity, and elemental composition of a compound. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the unambiguous structural elucidation of (S)-1-(benzylamino)-3-chloropropan-2-ol.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring relationships through spin-spin coupling. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the downfield region (~7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely appear as a singlet or a pair of doublets, while the protons on the chloropropanol (B1252657) backbone would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the benzyl group and the three aliphatic carbons of the propanol (B110389) backbone.

2D NMR Techniques: Two-dimensional experiments such as Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks, confirming the connectivity of the propanol backbone. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Expected ¹H NMR Spectral Data for this compound

| Proton Assignment sort | Expected Chemical Shift (δ, ppm) sort | Multiplicity sort | Coupling Constant (J, Hz) sort | Integration sort |

|---|---|---|---|---|

| Ar-H (Benzyl) | ~7.2-7.4 | Multiplet (m) | N/A | 5H |

| Ph-CH₂-N | ~3.8 | Singlet (s) or AB quartet | N/A | 2H |

| CH(OH) | ~3.9-4.1 | Multiplet (m) | ~3-7 | 1H |

| CH₂Cl | ~3.5-3.7 | Doublet of doublets (dd) | ~5, 11 | 2H |

| N-CH₂ | ~2.7-2.9 | Doublet of doublets (dd) | ~4, 12 | 2H |

| OH, NH | Variable | Broad singlet (br s) | N/A | 2H |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₄ClNO), the expected exact mass can be calculated. Using electrospray ionization (ESI), the compound would likely be observed as its protonated molecular ion, [M+H]⁺. HRMS can distinguish this ion from others with the same nominal mass but different elemental compositions, providing strong evidence for the compound's identity.

Expected HRMS Data

Molecular Formula: C₁₀H₁₄ClNO

Monoisotopic Mass: 199.0764 g/mol

Expected [M+H]⁺ Ion: 200.0837

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing both chemical and stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity or enantiomeric excess (e.e.) of this compound, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating amino alcohols. By developing a suitable method, the (S)-enantiomer can be separated from its (R)-enantiomer, allowing for precise quantification of the e.e.

Hypothetical Chiral HPLC Method Parameters

| Parameter sort | Condition sort |

|---|---|

| Column | Cellulose or Amylose-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol with a basic modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing chemical purity by separating volatile compounds and identifying them based on their mass spectra. For a non-volatile compound like this compound, derivatization of the hydroxyl and amino groups (e.g., by silylation or acylation) is typically required to increase its volatility. Following separation on the GC column, the mass spectrometer provides a fragmentation pattern for the parent compound and any impurities, which can be used for identification by comparison to spectral libraries or through manual interpretation. This method is highly sensitive for detecting and identifying trace-level impurities.

X-ray Crystallography for Absolute Configuration Assignment and Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous assignment of its absolute configuration. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. This includes exact bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's solid-state conformation. The use of anomalous dispersion effects allows for the definitive determination of the (S) configuration, distinguishing it absolutely from its (R)-enantiomer.

Advanced Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its stereochemistry.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. For this compound, the electronic transitions associated with the benzyl chromophore would produce characteristic Cotton effects in the ECD spectrum. While empirical rules can sometimes be used, the modern approach involves comparing the experimental ECD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. A good match between the experimental and calculated spectra for the (S)-enantiomer provides strong evidence for the assignment of the absolute configuration in solution.

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region corresponding to molecular vibrations. VCD is exceptionally sensitive to the solution-phase conformation and absolute configuration of chiral molecules. chemrxiv.orgru.nl Every vibrational mode in a chiral molecule can potentially show a VCD signal, resulting in a rich and detailed spectrum that serves as a unique fingerprint of its stereostructure. nih.govrsc.org As with ECD, the definitive assignment of absolute configuration is achieved by comparing the experimental VCD spectrum with one predicted from quantum chemical calculations for a specific enantiomer. This technique is particularly powerful as it probes the stereochemistry of the entire molecule, not just the environment around a chromophore.

Structure Activity Relationship Sar Studies in Non Clinical Biological Contexts

Molecular Determinants for Antimicrobial Activities in Derivatives

While direct antimicrobial studies on (S)-1-(benzylamino)-3-chloropropan-2-ol are not extensively documented in publicly available literature, SAR studies on structurally related benzylamino and amino alcohol derivatives provide valuable insights into the molecular features governing their antimicrobial potential. The antimicrobial efficacy of these compounds is often attributed to the synergistic interplay of the benzyl (B1604629) group, the amino alcohol core, and various substituents.

The lipophilicity conferred by the benzyl group is a critical factor, as it facilitates the molecule's ability to penetrate the lipid-rich cell membranes of microorganisms. researchgate.net The orientation and substitution pattern on the benzyl ring can significantly modulate this property and, consequently, the antimicrobial potency. Studies on N-benzyl-3-methylbuten-2-enamide derivatives have shown that para-substituted compounds exhibit notable antibacterial activity. nih.gov For instance, derivatives with para-hydroxy, para-isobutoxy, and para-isopropoxy substituents on the benzyl ring were effective against Escherichia coli. nih.gov

The amino alcohol backbone is also essential for activity. The hydroxyl and amino groups can participate in hydrogen bonding interactions with microbial cell wall components or intracellular targets. The stereochemistry of the chiral center in the propan-2-ol moiety can influence the binding affinity and specificity to these targets, although specific studies on the (S)-enantiomer's contribution are limited. The presence of a halogen, such as the chloro group in the parent compound, can also enhance antimicrobial activity by increasing the molecule's reactivity or by altering its electronic properties to favor target interaction. nih.gov

| Derivative Class | Key Structural Features | Impact on Antimicrobial Activity |

| N-Benzyl-3-methylbuten-2-enamides | Para-substitution on the benzyl ring (e.g., -OH, -O-isobutyl, -O-isopropyl) | Effective against E. coli |

| Benzyl alcohol derivatives | General benzyl alcohol scaffold | Known for antibacterial efficacy |

| N-benzyl-3-chloropyrazine-2-carboxamides | 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Active against Staphylococcus aureus and Staphylococcus epidermidis |

Mechanistic Insights into Enzyme Inhibition Profiles (e.g., Monoamine Oxidase (MAO) Inhibition)

The structural features of this compound, particularly the benzylamino group, suggest a potential for interaction with enzymes such as monoamine oxidases (MAOs). MAOs are flavoenzymes that play a crucial role in the metabolism of monoamine neurotransmitters. wikipedia.org While direct studies on this specific compound are lacking, the general mechanisms of MAO inhibition by related structures provide a framework for understanding its potential activity.

The selectivity for MAO-A versus MAO-B is often dictated by the nature and substitution of the aromatic ring and the substituents on the amino group. nih.gov For instance, in a series of pyridazinobenzylpiperidine derivatives, substitutions on the phenyl ring significantly influenced MAO-B inhibitory activity and selectivity. mdpi.com It can be inferred that modifications to the benzyl ring of this compound would likely modulate its potential MAO inhibitory profile.

| Inhibitor Class | Key Structural Features for MAO Inhibition | General Mechanism |

| Propargylamine Inhibitors (e.g., Rasagiline, Selegiline) | Propargylamine moiety | Irreversible inhibition via covalent bond formation with FAD cofactor |

| Pyridazinobenzylpiperidine Derivatives | Substituted phenyl ring | Competitive, reversible inhibition |

| Chalcone Analogs | Aromatic rings and α,β-unsaturated ketone | Reversible, competitive inhibition |

Molecular Basis of Interaction with Receptor Systems (e.g., Histamine (B1213489) H3 Receptors)

The general structure of this compound, containing a basic amine and an aromatic ring connected by a flexible linker, aligns with the pharmacophoric requirements for ligands of certain G protein-coupled receptors, such as the histamine H3 receptor (H3R). mdpi.com H3R antagonists and inverse agonists are known to modulate the release of various neurotransmitters in the central nervous system. frontiersin.org

The protonated amino group of such ligands typically forms an ionic interaction with a conserved aspartate residue (Asp3.32) in the transmembrane domain 3 of the H3 receptor. nih.gov The benzyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues within the receptor's binding pocket, such as tyrosine and phenylalanine residues. mdpi.com The hydroxyl group on the propanol (B110389) backbone could potentially form hydrogen bonds with other amino acid residues in the binding site, further stabilizing the ligand-receptor complex.

| H3R Ligand Feature | Corresponding Moiety in this compound | Putative Interaction with H3 Receptor |

| Basic Amine | Benzylamino group | Ionic interaction with Asp3.32 |

| Aromatic Ring | Benzyl group | Hydrophobic/π-π stacking with aromatic residues |

| Hydrogen Bond Donor/Acceptor | Hydroxyl group | Hydrogen bonding with receptor residues |

| Stereocenter | (S)-configuration at C2 of propan-2-ol | Influences orientation and binding affinity |

Molecular Mechanisms Underlying Observed In Vitro or In Silico Biological Effects (e.g., Neurotoxicity in animal models, focusing on molecular interactions)

There is a notable lack of specific studies in the available scientific literature concerning the molecular mechanisms of neurotoxicity for this compound and its close derivatives. General neurotoxicity mechanisms for some chemical classes involve oxidative stress, mitochondrial dysfunction, and apoptosis. nih.govmdpi.com However, without direct experimental data on the subject compound, any discussion on its specific molecular interactions leading to neurotoxicity would be speculative. Further research is required to investigate the potential neurotoxic profile of this compound and to elucidate the underlying molecular mechanisms.

Future Research Trajectories and Interdisciplinary Directions

Innovation in Asymmetric Synthetic Methodologies and Catalyst Discovery

The synthesis of enantiomerically pure compounds like (S)-1-(benzylamino)-3-chloropropan-2-ol is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. chiralpedia.com Future research will likely focus on developing more efficient, sustainable, and selective synthetic methods. Chiral amino alcohols are recognized as essential structural motifs in many bioactive molecules. frontiersin.org

Key areas for innovation include:

Advanced Catalytic Systems : The development of novel chiral catalysts is paramount. Research is moving beyond traditional organometallic catalysts, which can be limited by extreme reaction conditions or the formation of side products. frontiersin.org The focus is shifting towards small molecule organocatalysts and highly efficient biocatalysts. researchgate.net Chiral amino alcohols themselves are often used as ligands in asymmetric catalysis, suggesting that derivatives of the title compound could serve as new, effective ligands. rsc.orgpolyu.edu.hk

Green Chemistry Approaches : Future synthetic strategies will increasingly align with the principles of green chemistry. This involves designing reactions with high atom economy, utilizing recyclable catalysts, and employing environmentally benign solvents to minimize waste and environmental impact. chiralpedia.com

Biocatalysis and Synthetic Biology : The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a powerful route for the asymmetric synthesis of chiral amino alcohols. frontiersin.org These biocatalytic methods provide numerous advantages, including the use of inexpensive amino donors like ammonia (B1221849), mild reaction conditions, and exceptionally high stereoselectivity (>99% ee). frontiersin.org Future work could involve engineering specific enzymes for the high-yield production of this compound or its analogs.

| Catalytic Strategy | Description | Potential Advantages | Research Directions |

|---|---|---|---|

| Organocatalysis | Uses small, metal-free organic molecules (e.g., hindered aminophenols, proline derivatives) to catalyze stereoselective reactions. researchgate.net | Lower toxicity, stability to air and moisture, operational simplicity. | Discovery of new organocatalysts with broader substrate scope and higher efficiency. |

| Biocatalysis (Enzyme Engineering) | Employs engineered enzymes like amine dehydrogenases (AmDHs) for asymmetric reductive amination of α-hydroxy ketones. frontiersin.org | Extremely high enantioselectivity (>99% ee), mild and aqueous reaction conditions, high sustainability. frontiersin.org | Enzyme evolution and screening to enhance catalytic efficiency (kcat/Km) and substrate specificity. frontiersin.org |

| Metal-Ligand Catalysis | Utilizes transition metal complexes with chiral ligands (often amino alcohol-based) to direct stereochemical outcomes. rsc.org | High turnover numbers, broad applicability across various reaction types. | Design of novel, recyclable chiral ligands and exploration of earth-abundant metal catalysts. chiralpedia.com |

Exploration of Novel Functionalization and Derivatization Strategies

The molecular architecture of this compound features three distinct functional groups—a secondary amine, a secondary alcohol, and a primary alkyl chloride. This multifunctional nature provides a rich platform for chemical modification, enabling the creation of a diverse library of new molecules.

Future research will likely explore:

Amine and Alcohol Modification : The amine and hydroxyl groups can be derivatized to enhance their properties or to prepare them for subsequent reactions. For instance, they can be converted into amides, esters, or carbamates to generate new chemical entities. researchgate.net The amino alcohol moiety is a key component of valuable structures like Evans oxazolidinones and Pybox ligands, which are widely used in asymmetric synthesis. diva-portal.org

Nucleophilic Substitution of the Chloride : The chloro group is an excellent leaving group, allowing for a wide range of nucleophilic substitution reactions. This enables the introduction of various functionalities, such as azides, cyanides, thiols, or larger molecular fragments, thereby expanding the molecular diversity derivable from the parent compound.

Synthesis of Privileged Scaffolds : The compound serves as a precursor to medicinally and catalytically important structures. Through targeted reactions, it can be converted into other valuable chiral building blocks, such as β-amino acids, β-amines, or phosphinooxazoline (PHOX) ligands, which are crucial in asymmetric catalysis. nih.gov

| Functional Group | Reaction Type | Potential Products | Potential Applications |

|---|---|---|---|

| Secondary Amine (-NHBn) | Acylation, Alkylation, Reductive Amination | Amides, Tertiary Amines | New bioactive compounds, Ligand modification. mdpi.com |

| Secondary Alcohol (-OH) | Esterification, Etherification, Oxidation | Esters, Ethers, Ketones | Pro-drugs, Chiral auxiliaries, Advanced intermediates. |

| Alkyl Chloride (-Cl) | Nucleophilic Substitution (e.g., with N₃⁻, CN⁻, RS⁻) | Azides, Nitriles, Thioethers | Click chemistry precursors, Synthesis of heterocyclic compounds. beilstein-journals.org |

| Multiple Groups | Intramolecular Cyclization | Chiral Azetidines, Oxazolidines | Novel chiral scaffolds, Diversity-oriented synthesis. diva-portal.org |

Integration of Advanced Computational Chemistry and Artificial Intelligence in Molecular Design

The convergence of computational chemistry and artificial intelligence (AI) is set to dramatically accelerate the pace of chemical research. chiralpedia.com These tools can be applied to the study of this compound and its derivatives to predict properties, guide synthesis, and discover new applications.

Future directions include:

AI-Driven Catalyst Design : Machine learning algorithms can analyze vast datasets of reaction outcomes to predict the enantioselectivity of new catalysts. chiralpedia.comchemistryworld.com This approach can significantly speed up the discovery of novel chiral catalysts for the synthesis of the title compound and other chiral molecules. youtube.com

Mechanistic Elucidation : Computational modeling, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms. aihub.org This understanding is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts and synthetic routes. frontiersin.org

Predictive Modeling of Molecular Properties : AI can be used to predict the physicochemical and biological properties of novel derivatives designed from the this compound scaffold. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of molecules with the most promising characteristics.

Spectroscopic Analysis : AI tools are being developed to aid in the structural elucidation of complex chiral molecules by comparing experimental and computationally simulated spectroscopic data (e.g., VCD, ROA), which can reliably determine absolute configuration. aihub.orgyoutube.com

| Methodology | Application Area | Specific Goal |

|---|---|---|

| Machine Learning (ML) / AI | Asymmetric Catalyst Discovery | Predict enantioselectivity and reaction outcomes to identify optimal catalysts. chiralpedia.comchemistryworld.com |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Model transition states and reaction pathways to understand stereoselectivity. aihub.org |

| Quantitative Structure-Activity Relationship (QSAR) | Virtual Screening | Predict the properties of virtual derivatives to guide synthetic efforts. |

| Genetic Algorithms & Clustering | Structural Elucidation | Analyze chiroptical spectra to reliably assign absolute configurations of complex molecules. aihub.org |

Untapped Potential in Material Science, Supramolecular Chemistry, and Niche Chemical Applications

While chiral amino alcohols are well-established as pharmaceutical intermediates and ligands, their potential in other fields remains largely untapped. The unique structure of this compound makes it an attractive candidate for applications in material science and supramolecular chemistry.

Promising areas for future exploration are:

Supramolecular Chemistry : The presence of hydrogen bond donors (amine and alcohol) and acceptors (amine, alcohol, and chloride) allows the molecule to participate in the formation of ordered, self-assembled supramolecular structures. researchgate.net This could lead to the development of chiral gels, liquid crystals, or recognition systems.

Coordination Chemistry and Metal Complexes : Amino alcohols are excellent ligands for a variety of metal ions. alfa-chemistry.com The synthesis of metal complexes incorporating this compound or its derivatives could yield new materials with interesting catalytic, optical, or magnetic properties. tandfonline.com

Chiral Polymers and Materials : The molecule's multiple functional groups could allow it to be used as a chiral monomer in polymerization reactions. The resulting chiral polymers could have applications in enantioselective separations (e.g., as stationary phases in chromatography), asymmetric catalysis, or as chiral sensors.

Surface Functionalization : The reactive chloro-handle could be used to covalently attach the molecule to the surfaces of materials like silica, gold nanoparticles, or polymers. This would create chiral surfaces with potential applications in heterogeneous catalysis or enantioselective sensing.

| Field | Potential Role of this compound | Key Molecular Features |

|---|---|---|

| Material Science | Chiral monomer for polymers; surface modification agent. | Multiple reactive sites (amine, alcohol, chloride) for polymerization or grafting. |

| Supramolecular Chemistry | Building block for self-assembled systems (e.g., organogels). | Hydrogen-bonding capabilities of -NH and -OH groups. researchgate.net |

| Coordination Chemistry | Chiral ligand for synthesizing metal complexes. alfa-chemistry.com | N,O-chelation potential. |

| Enantioselective Separations | Component of a chiral stationary phase (CSP) for chromatography. | Chirality and ability to be immobilized on a solid support. |

常见问题

Q. What synthetic strategies are effective for producing (S)-1-(benzylamino)-3-chloropropan-2-ol and its analogues?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like tert-butyldimethylsilyl (TBDMS)-protected alcohols (e.g., 1-((tert-butyldimethylsilyl)oxy)-3-chloropropan-2-ol) are used to stabilize reactive groups during synthesis . Reaction optimization often involves controlling stereochemistry through chiral catalysts or resolution techniques. Key steps include:

Q. How can the anticonvulsant potential of this compound derivatives be evaluated experimentally?

Answer: Use validated in vivo models such as:

- Maximal Electroshock (MES) : Tests ability to prevent tonic-clonic seizures.

- Subcutaneous Pentylenetetrazol (scPTZ) : Identifies compounds blocking chemical-induced seizures.

- Neurotoxicity screening (e.g., rotarod test) to assess motor impairment .

Example data : In MES models, derivatives like 5l and 5r showed ED50 values < 30 mg/kg, comparable to FDA-approved drugs (e.g., phenytoin) .

Q. What analytical methods ensure purity and stability of this compound during storage?

Answer:

- Reverse-phase UPLC/HPLC : Quantifies impurities (e.g., desfluoro byproducts) with a relative response factor (RRF) validation .

- Stability-indicating assays : Monitor degradation under stress conditions (heat, humidity) .

- Spectroscopic techniques : FTIR and X-ray crystallography confirm structural integrity .

Advanced Research Questions

Q. How can molecular docking resolve discrepancies between in silico ADME predictions and in vivo efficacy data?

Answer:

- Targeted docking : Use GABAA receptor (PDB: 6X3T) to identify binding interactions (e.g., hydrogen bonding with Arg112, hydrophobic contacts with Phe200) .

- ADME-Tox integration : Cross-validate predictions (e.g., BBB permeability in SwissADME) with pharmacokinetic assays (plasma protein binding, metabolic stability) .

Example : Compound 5o showed high in silico BBB penetration but failed neurotoxicity tests, suggesting off-target effects .

Q. What strategies optimize the ADME profile of this compound derivatives for CNS applications?

Answer:

- Lipophilicity adjustment : Modify substituents (e.g., benzyl vs. tert-butyl) to balance LogP (optimal range: 2–3) .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -Cl) to reduce CYP450-mediated oxidation .

- Bioavailability enhancement : Co-crystallization or salt formation (e.g., hydrochloride salts) improves solubility .

Q. How are structural analogs of this compound used in studying viral proteins like SARS-CoV-2 nsp1?

Answer: Analogues with benzylamino groups (e.g., 2-(benzylamino)ethan-1-ol) bind to viral proteins (e.g., nsp1 N-terminal domain, PDB: 8AZ8), disrupting host ribosome interactions. Techniques include:

- X-ray crystallography : Resolve binding modes at 1.18 Å resolution .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., chloro vs. fluoro) with inhibitory potency .

Q. How to address neurotoxicity contradictions in derivatives with high anticonvulsant activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。